Cas no 2411219-30-0 ((4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide)

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide 化学的及び物理的性質
名前と識別子
-
- (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide
- 2411219-30-0
- EN300-7550112
- Z4320607413
- 4-(pyrrolidine-2-carbonyl)phenol hydrobromide
-
- インチ: 1S/C11H13NO2.BrH/c13-9-5-3-8(4-6-9)11(14)10-2-1-7-12-10;/h3-6,10,12-13H,1-2,7H2;1H
- InChIKey: QYLYTQJALUNPPB-UHFFFAOYSA-N
- ほほえんだ: Br.O=C(C1C=CC(=CC=1)O)C1CCCN1
計算された属性
- せいみつぶんしりょう: 271.02079g/mol
- どういたいしつりょう: 271.02079g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7550112-0.1g |
4-(pyrrolidine-2-carbonyl)phenol hydrobromide |
2411219-30-0 | 95.0% | 0.1g |
$301.0 | 2025-02-20 | |
Enamine | EN300-7550112-2.5g |
4-(pyrrolidine-2-carbonyl)phenol hydrobromide |
2411219-30-0 | 95.0% | 2.5g |
$1707.0 | 2025-02-20 | |
Enamine | EN300-7550112-0.25g |
4-(pyrrolidine-2-carbonyl)phenol hydrobromide |
2411219-30-0 | 95.0% | 0.25g |
$431.0 | 2025-02-20 | |
1PlusChem | 1P028XMG-5g |
4-(pyrrolidine-2-carbonyl)phenolhydrobromide |
2411219-30-0 | 95% | 5g |
$3183.00 | 2024-05-22 | |
Aaron | AR028XUS-250mg |
4-(pyrrolidine-2-carbonyl)phenolhydrobromide |
2411219-30-0 | 95% | 250mg |
$618.00 | 2025-02-17 | |
Aaron | AR028XUS-50mg |
4-(pyrrolidine-2-carbonyl)phenolhydrobromide |
2411219-30-0 | 95% | 50mg |
$303.00 | 2025-02-17 | |
Aaron | AR028XUS-10g |
4-(pyrrolidine-2-carbonyl)phenolhydrobromide |
2411219-30-0 | 95% | 10g |
$5176.00 | 2023-12-15 | |
Enamine | EN300-7550112-0.05g |
4-(pyrrolidine-2-carbonyl)phenol hydrobromide |
2411219-30-0 | 95.0% | 0.05g |
$202.0 | 2025-02-20 | |
Enamine | EN300-7550112-10.0g |
4-(pyrrolidine-2-carbonyl)phenol hydrobromide |
2411219-30-0 | 95.0% | 10.0g |
$3746.0 | 2025-02-20 | |
Enamine | EN300-7550112-0.5g |
4-(pyrrolidine-2-carbonyl)phenol hydrobromide |
2411219-30-0 | 95.0% | 0.5g |
$679.0 | 2025-02-20 |
(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromideに関する追加情報
Introduction to (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide (CAS No. 2411219-30-0)
The compound (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide, identified by its CAS number 2411219-30-0, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to a class of derivatives that have garnered considerable attention due to their potential biological activities and structural features. The presence of both a hydroxyl group and a pyrrolidine ring in its molecular structure suggests a high degree of versatility, making it a valuable candidate for further research and development.
In recent years, the exploration of heterocyclic compounds has been a focal point in medicinal chemistry, particularly those incorporating the pyrrolidine scaffold. Pyrrolidine derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific substitution pattern in (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide enhances its pharmacological profile, making it an attractive scaffold for drug design.
The hydrobromide salt form of this compound not only improves its solubility but also enhances its stability, which are critical factors for pharmaceutical applications. Solubility is a key determinant of bioavailability, and improved solubility can lead to more effective drug delivery systems. Additionally, the stability of the compound under various conditions ensures that it remains effective throughout the formulation process and during storage.
Recent studies have highlighted the importance of (4-hydroxyphenyl)-pyrrolidin-2-ylmethanone derivatives in the development of novel therapeutic agents. For instance, research has demonstrated that modifications in the phenyl ring can significantly alter the biological activity of these compounds. The hydroxyl group at the para position relative to the pyrrolidine ring appears to play a crucial role in modulating interactions with biological targets, thereby influencing the overall pharmacological effect.
One area where this compound has shown promise is in the treatment of neurological disorders. The pyrrolidine moiety is known to interact with various neurotransmitter systems, suggesting potential applications in conditions such as Alzheimer's disease and Parkinson's disease. Furthermore, the hydroxyl group may facilitate hydrogen bonding interactions with biological targets, enhancing binding affinity and efficacy.
The synthesis of (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and purity. The hydrobromide salt formation is typically carried out under controlled pH conditions to ensure optimal conversion rates.
In terms of analytical characterization, this compound can be studied using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and purity of the compound, which are essential for confirming its identity and quality before further pharmacological evaluation.
The pharmacokinetic properties of (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide are also under investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preclinical studies using cell-based assays and animal models have begun to shed light on these properties, providing valuable insights into potential dosing regimens and formulation strategies.
Future research directions may include exploring the structure-activity relationships (SAR) of this compound series to identify more potent analogs with improved pharmacological profiles. Additionally, computational modeling techniques such as molecular docking can be employed to predict interactions with biological targets, aiding in rational drug design.
The industrial significance of (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide cannot be overstated. As pharmaceutical companies continue to seek novel therapeutic agents, compounds like this one offer a rich source of inspiration for drug discovery programs. Their unique structural features and promising biological activities make them ideal candidates for further development into new drugs that can address unmet medical needs.
In conclusion, (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide (CAS No. 2411219-30-0) is a fascinating compound with significant potential in pharmaceutical research. Its structural characteristics, coupled with recent findings from preclinical studies, position it as a valuable asset in the quest for new therapeutic interventions. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in drug development efforts worldwide.
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